molecular formula C19H17N5O3S B2816426 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 886937-10-6

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2816426
CAS No.: 886937-10-6
M. Wt: 395.44
InChI Key: XKBFWZVRPSKROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a 1,2,4-triazole derivative featuring:

  • A furan-2-yl substituent at position 5 of the triazole ring.
  • A 1H-pyrrol-1-yl group at position 2.
  • A sulfanyl bridge linking the triazole core to an acetamide moiety.
  • An N-(4-methoxyphenyl) group on the acetamide.

This structure combines heterocyclic and aromatic motifs, which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-26-15-8-6-14(7-9-15)20-17(25)13-28-19-22-21-18(16-5-4-12-27-16)24(19)23-10-2-3-11-23/h2-12H,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBFWZVRPSKROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Triazole Derivatives with Furan/Thiophene Substituents
  • Compound 6l (): Substituents: Thiophen-2-yl at position 5, trifluoromethyl-furan at the sulfanyl-linked methyl. Properties: 93% synthesis yield, melting point 125–128°C.
  • Compound 3.1–3.21 (): Substituents: Varied groups (e.g., fluorine, chlorine, methoxy) on the phenyl ring of the acetamide. Activity: Anti-exudative activity (AEA) increased with electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring’s para position .
Pyrrole vs. Amino Substituents
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): Substituents: Amino group at position 4 instead of pyrrol-1-yl.

Sulfanyl vs. Oxy Linkers

  • Compound 6n ():
    • Linker: Oxy group instead of sulfanyl.
    • Properties: Lower yield (80%) and melting point (155–157°C) compared to sulfanyl analogs.
    • Implication: Sulfanyl bridges may improve metabolic stability due to reduced oxidation susceptibility .

Pharmacological Targets and Activity

Anti-Exudative Activity
  • Target Compound : Demonstrated AEA at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg). The 4-methoxyphenyl group likely enhances solubility, while the pyrrole moiety contributes to receptor binding .
  • VUAA1 and OLC15 ():
    • Target: Insect Orco ion channels.
    • Structural Difference: Ethylphenyl and pyridinyl groups replace methoxyphenyl and pyrrole, highlighting how substituent tweaks redirect bioactivity .
GPCR Modulation
  • GPR-17 Agonist ():
    • Substituents: Morpholine sulfonyl and trifluoromethoxy phenyl.
    • Implication: Bulky substituents on the triazole ring enable selective GPCR targeting, a contrast to the target compound’s anti-inflammatory focus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.